molecular formula C9H16ClN B1383265 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2031260-37-2

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No. B1383265
M. Wt: 173.68 g/mol
InChI Key: NYLNKEMOXRYGPN-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride is a chemical compound with the CAS Number: 2031260-37-2 . It has a molecular weight of 173.69 . The IUPAC name for this compound is (1R,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .


Molecular Structure Analysis

The InChI code for 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride is 1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride has been studied for its synthesis and unique chemical properties. In one study, the N-Boc-protected form of this compound was synthesized, showcasing the compound's potential in chemical synthesis processes (Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M. V., 2016). Another study focused on the synthesis of related compounds, illustrating the compound's role in the development of new chemical entities (Connolly, T. J. et al., 2010).

Anti-Tumor and Anti-Angiogenic Activity

Research has been conducted on derivatives of 8-Azaspiro compounds for their potential anti-tumor and anti-angiogenic activities. One study found that certain derivatives exhibited significant anti-proliferative activity against human ovarian cancer cells and murine osteosarcoma cells, indicating potential applications in cancer therapy (Basappa et al., 2009).

Crystal and Molecular Structure Studies

The crystal and molecular structure of compounds related to 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride have been explored. One study investigated the structure of a derivative compound, providing insights into its molecular conformation and potential interactions (Manjunath, H. R. et al., 2011).

Drug Discovery and Chemical Synthesis

Several studies have highlighted the role of 8-Azaspiro compounds in drug discovery and chemical synthesis. Their diverse applications in synthesizing new chemical entities and potential as scaffolds in drug development have been noted (Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNKEMOXRYGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC3)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

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